1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-
CAS No.: 87410-85-3
Cat. No.: VC17303872
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87410-85-3 |
|---|---|
| Molecular Formula | C11H13N3OS |
| Molecular Weight | 235.31 g/mol |
| IUPAC Name | 5-[(2-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3,(H,12,14) |
| Standard InChI Key | DQHJRGJDZCJMES-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NN=C(S1)CC2=CC=CC=C2OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl- is defined by the fusion of a 1,3,4-thiadiazole core with a 2-methoxyphenylmethyl side chain and an N-methylated amine group. The compound’s IUPAC name, 5-[(2-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine, reflects its substitution pattern, which contributes to its distinct electronic and steric properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 87410-85-3 |
| Molecular Formula | C₁₁H₁₃N₃OS |
| Molecular Weight | 235.31 g/mol |
| IUPAC Name | 5-[(2-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
| Canonical SMILES | CNC1=NN=C(S1)CC2=CC=CC=C2OC |
| XLogP3 | 2.1 (estimated) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
The methoxy group at the ortho position of the phenyl ring introduces moderate polarity, while the thiadiazole core ensures planar rigidity, a feature often associated with enhanced binding to biological targets . The N-methylamine substituent at C-2 likely influences solubility and metabolic stability, though experimental data on partition coefficients (LogP) and pKa values remain unreported for this specific derivative.
Synthesis and Chemical Characterization
The synthesis of 1,3,4-Thiadiazol-2-amine derivatives typically follows modular strategies involving cyclization and functionalization steps. For this compound, a plausible route begins with the formation of the 1,3,4-thiadiazole ring via condensation of thiosemicarbazides with carboxylic acid derivatives, followed by N-methylation and subsequent coupling of the 2-methoxyphenylmethyl group .
Key Synthetic Steps:
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Ring Formation: Reaction of thiosemicarbazide with a suitable acyl chloride under acidic conditions yields the 1,3,4-thiadiazole scaffold.
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N-Methylation: Treatment of the 2-amine intermediate with methyl iodide or dimethyl sulfate introduces the N-methyl group.
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Side-Chain Introduction: Alkylation at C-5 using 2-methoxyphenylmethyl bromide completes the synthesis .
Characterization relies on spectroscopic techniques:
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¹H NMR: Signals at δ 2.8–3.1 ppm (N–CH₃), δ 3.8 ppm (OCH₃), and aromatic protons between δ 6.8–7.4 ppm.
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IR Spectroscopy: Stretching vibrations for N–H (≈3,300 cm⁻¹), C=N (≈1,600 cm⁻¹), and C–O–C (≈1,250 cm⁻¹) .
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Mass Spectrometry: Molecular ion peak at m/z 235.31 (M⁺).
Comparative Analysis with Analogous Compounds
Table 2: Structural and Activity Comparison
Challenges and Future Directions
Despite its promising scaffold, several gaps hinder the development of 1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-:
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Synthetic Optimization: Current yields for N-methylation and side-chain coupling steps remain suboptimal (~40–60%), necessitating greener catalysts or flow chemistry approaches .
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ADMET Profiling: No data exist on its pharmacokinetics, toxicity, or metabolic stability. In silico predictions suggest moderate hepatic clearance due to the methoxy group’s susceptibility to demethylation .
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Target Identification: Computational docking studies against parasitic proteases (e.g., Leishmania cysteine peptidase) or human topoisomerases could prioritize experimental assays .
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